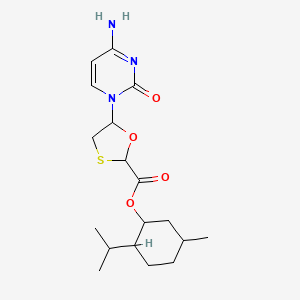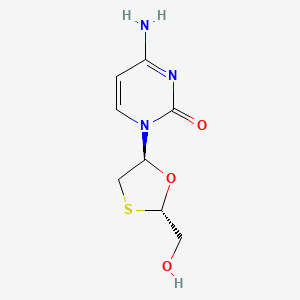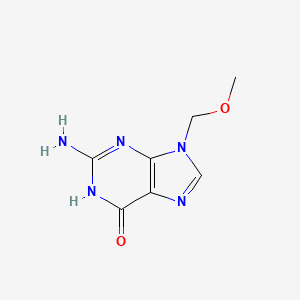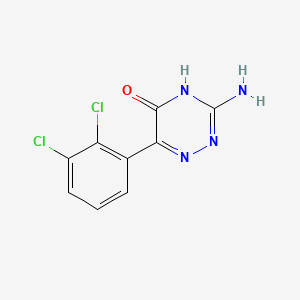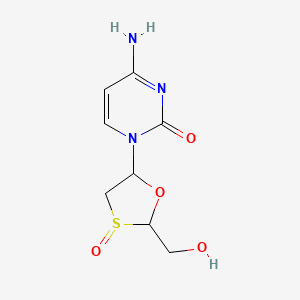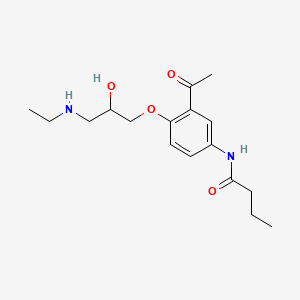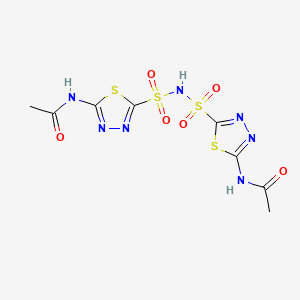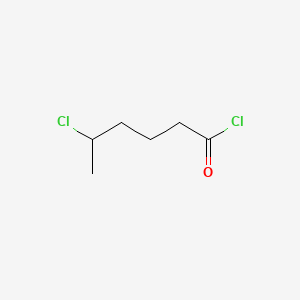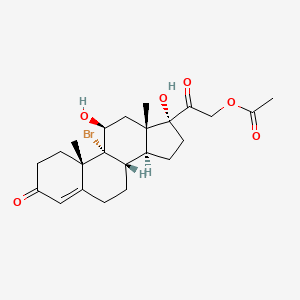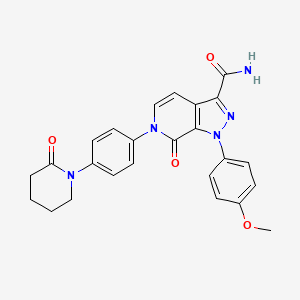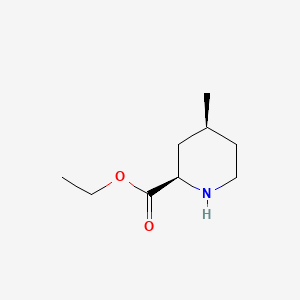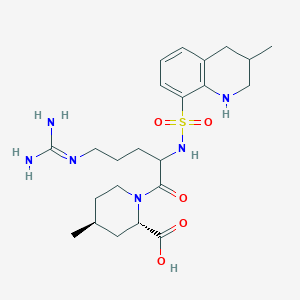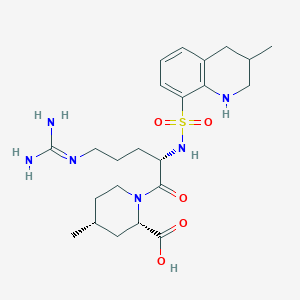
Clinofibrate Impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Clinofibrate Impurity 2 involves several steps. One method involves synthesizing 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methyl ethyl butyrate through bi-p-hydroxyphenyl cyclohexane prepared by reacting cyclohexanone and phenol and 2-bromo-2-methyl ethyl butyrate prepared from 2-methyl butyrate . The product is then hydrolyzed to obtain Clinofibrate Impurity 2 .Molecular Structure Analysis
The molecular structure of Clinofibrate Impurity 2 was determined through ESI-LC/MS/MS analysis . The main photoproduct of clinofibrate was identified as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .Chemical Reactions Analysis
Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct was speculated to be generated by the elimination of 2-methylbutanoic acid, and other photoproducts were generated through several photochemical reactions including further elimination of 2-methylbutanoic acid and decarboxylation .科学的研究の応用
Impurity Analysis in Semiconductor Materials
Impurities play a crucial role in semiconductor physics, affecting both the material's electrical properties and its performance in electronic devices. Research on impurity-induced states in semiconductors, such as the study by Balatsky, Vekhter, and Zhu (2004), offers insights into how impurities influence electronic states within materials. This understanding is vital for optimizing the performance of semiconductors in applications ranging from microelectronics to solar cells (Balatsky, Vekhter, & Zhu, 2004).
Impurity Doping in Nanocrystals
The addition of impurities to nanocrystals can modify their optical, electronic, and magnetic properties, enabling the development of new functionalities. For instance, the work by Liu et al. (2016) on Mn2+-doped lead halide perovskite nanocrystals demonstrates how impurity doping can lead to dual-color emission, highlighting the role of impurities in advancing materials science for optical applications (Liu et al., 2016).
Impurity Characterization Techniques
The development and refinement of techniques for impurity characterization are crucial for understanding and manipulating material properties. Cathodoluminescence (CL) imaging, for example, is a powerful method for studying the spatial distribution of impurities within nanostructures, as demonstrated by Yuan et al. (2007) in their investigation of impurities in ZnO nanotubes (Yuan et al., 2007).
将来の方向性
The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .
特性
CAS番号 |
30299-17-3 |
|---|---|
製品名 |
Clinofibrate Impurity 2 |
分子式 |
C23H28O4 |
分子量 |
368.48 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



